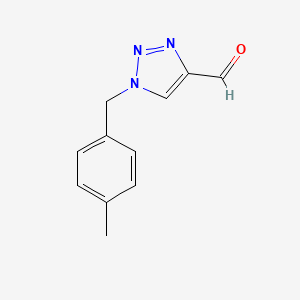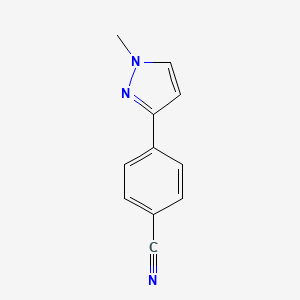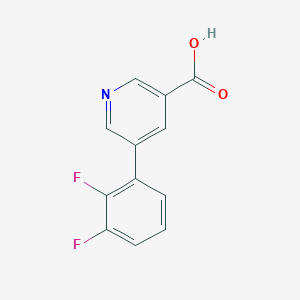
Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
描述
Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate is a heterocyclic organic compound known for its unique structural features and reactivity It consists of a thiophene ring substituted with a pentafluorophenyl group and a 1,3-dioxolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable thiophene derivative with pentafluorobenzene in the presence of a strong base such as sodium hydride.
Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring is typically formed by the reaction of a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Cycloaddition Reactions: The 1,3-dioxolane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, pentafluorobenzene, and suitable solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: Dienophiles and suitable catalysts under controlled temperature and pressure.
Major Products
Substitution: Various substituted thiophenes with different functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Cycloaddition: Larger heterocyclic compounds.
科学研究应用
Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and materials for electronic applications due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Catalysis: Used as a ligand in catalytic systems for various organic transformations.
作用机制
The mechanism by which Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate exerts its effects depends on its application:
In Organic Synthesis: Acts as a reactive intermediate that can undergo various transformations.
In Materials Science: Contributes to the electronic properties of polymers and materials.
In Medicinal Chemistry: Interacts with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
相似化合物的比较
Similar Compounds
Pentafluorophenyl Thiophene-2-Carboxylate: Lacks the 1,3-dioxolane ring, making it less versatile in certain reactions.
3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylate: Lacks the pentafluorophenyl group, resulting in different electronic properties.
Pentafluorophenyl 3-(1,3-dioxolan-2-yl)benzene-2-carboxylate: Substitutes the thiophene ring with a benzene ring, altering its reactivity and applications.
Uniqueness
Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate is unique due to the combination of the electron-withdrawing pentafluorophenyl group, the reactive thiophene ring, and the versatile 1,3-dioxolane moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O4S/c15-6-7(16)9(18)11(10(19)8(6)17)23-13(20)12-5(1-4-24-12)14-21-2-3-22-14/h1,4,14H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHURIHOENRMCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640305 | |
| Record name | Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-02-4 | |
| Record name | Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid](/img/structure/B1629369.png)

![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629373.png)

![2-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1629375.png)








